molecular formula C7H9NO3 B130563 N-methoxy-N-methylfuran-3-carboxamide CAS No. 148900-66-7

N-methoxy-N-methylfuran-3-carboxamide

Cat. No. B130563
M. Wt: 155.15 g/mol
InChI Key: MFPGWFIDJVZSPW-UHFFFAOYSA-N
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Patent
US05527819

Procedure details

The title compound was prepared from furan-3-carboxylic acid (3.4 g, 0.030 mol), N,O-dimethylhydroxylamine hydrochloride hydrochloride (2.9 g, 0.030 mol) triethylamine (8.3 mL, 0.060 mol) and benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorphosphate (13.3 g, 0.030 mol) according to the general procedure described in Example 1 for N-(3-pyridylmethyl)-5-chloro-3-phenylthio-2-carboxamide. NMR (DMSO-d6) δ8.25 (1H, s), 7.75 (1H, s), 3.70 (3H, s), 3.22 (3H, s).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride hydrochloride
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
[Compound]
Name
N-(3-pyridylmethyl)-5-chloro-3-phenylthio-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=O)=[CH:2]1.Cl.Cl.[CH3:11][NH:12][O:13][CH3:14].F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1>>[CH3:14][O:13][N:12]([CH3:11])[C:6]([C:3]1[CH:4]=[CH:5][O:1][CH:2]=1)=[O:8] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
O1C=C(C=C1)C(=O)O
Name
N,O-dimethylhydroxylamine hydrochloride hydrochloride
Quantity
8.3 mL
Type
reactant
Smiles
Cl.Cl.CNOC
Name
Quantity
13.3 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
Step Two
Name
N-(3-pyridylmethyl)-5-chloro-3-phenylthio-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CON(C(=O)C1=COC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.